tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate
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Overview
Description
tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate is a chemical compound that features a tert-butyl group, a bromopyridine moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the carbamate group.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features could be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate
- tert-Butyl ((6-fluoropyridin-3-yl)methyl)(ethyl)carbamate
Uniqueness
tert-Butyl ((6-bromopyridin-3-yl)methyl)(ethyl)carbamate is unique due to the presence of the bromine atom at the 6-position of the pyridine ring. This specific substitution pattern can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-5-16(12(17)18-13(2,3)4)9-10-6-7-11(14)15-8-10/h6-8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJPJCGELJQBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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